2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate

概要

説明

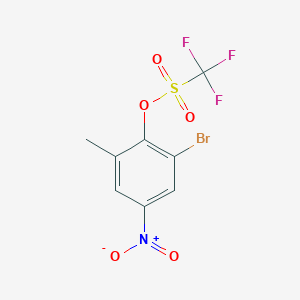

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is a chemical compound with the CAS Number: 1403666-47-6 . It has a molecular weight of 364.1 and its IUPAC name is this compound . The compound is a solid at ambient temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 364.1 .科学的研究の応用

Derivatization in High-Performance Liquid Chromatography

2-Bromo-6-methyl-4-nitrophenyl trifluoromethanesulfonate is used in derivatization for high-performance liquid chromatography. For example, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, a related compound, is utilized for preparing carboxylic acid ester derivatives for spectrophotometric detection in liquid chromatography. This process is effective for mono-, di-, and tricarboxylic acids, as well as sterically hindered acids (Ingalls et al., 1984).

Multicoupling Reactions in Organic Synthesis

The compound is employed in multicoupling reactions in organic synthesis. For instance, 3-bromo-2-(tert-butylsulfonyl)-1-propene, a structurally similar compound, reacts with various electrophiles to yield highly functionalized sulfones, which are versatile in synthesis (Auvray et al., 1985).

Radical Trapping in Organic Chemistry

It plays a role in radical trapping studies, particularly in the reduction of α-bromoketones. The spin trapping of radicals formed by reduction of related compounds provides insights into carbon-centered radicals (Aretz et al., 2018).

Lewis Acid Catalysis

Similar trifluoromethanesulfonate compounds, like scandium trifluoromethanesulfonate, are used as Lewis acid catalysts. They assist in acylation of alcohols with acid anhydrides and are particularly effective in macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).

Kinetic Studies in Chemistry

The kinetics of reactions involving similar bromo-nitro compounds have been studied, providing valuable data for understanding reaction mechanisms. For example, kinetic studies on tetrasubstituted thiophens give insights into the application of the Hammett relationship (Spinelli et al., 1972).

Synthesis and Analysis of Complex Compounds

This compound-related compounds are synthesized and characterized for various purposes, including spectroscopic studies and structural analyses. These compounds have applications in fields like molecular structure determination (Demircioğlu et al., 2019).

Precursor for Chemical Synthesis

Compounds like 2-Trimethylsilylcorannulenyl trifluoromethanesulfonate, derived from similar bromo compounds, are used as precursors for generating synthetically challenging molecules (Sygula et al., 2008).

Trifluoromethylation in Organic Synthesis

The compound's related trifluoromethanesulfonic anhydrides are used in organic synthesis for trifluoromethylation and trifluoromethylthiolation due to their SO2CF3 fragment (Qin et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P308+P313 (IF exposed or concerned: Get medical advice/attention) .

特性

IUPAC Name |

(2-bromo-6-methyl-4-nitrophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO5S/c1-4-2-5(13(14)15)3-6(9)7(4)18-19(16,17)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROGYOMSLQRTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)

![2-Bromo-7-chloro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1382013.png)

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)